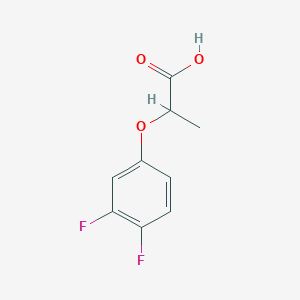

2-(3,4-Difluorophenoxy)propanoic acid

CAS No.: 923113-40-0

Cat. No.: VC5819427

Molecular Formula: C9H8F2O3

Molecular Weight: 202.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923113-40-0 |

|---|---|

| Molecular Formula | C9H8F2O3 |

| Molecular Weight | 202.157 |

| IUPAC Name | 2-(3,4-difluorophenoxy)propanoic acid |

| Standard InChI | InChI=1S/C9H8F2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | KAIRTRFXVVCJNN-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)OC1=CC(=C(C=C1)F)F |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The IUPAC name for this compound is 2-(3,4-difluorophenoxy)propanoic acid, reflecting the substitution pattern of fluorine atoms on the phenoxy ring and the propanoic acid moiety . Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.16 g/mol |

| CAS Number | 923113-40-0 |

| SMILES Notation | CC(C(=O)O)OC1=CC(=C(C=C1)F)F |

| InChI Key | KAIRTRFXVVCJNN-UHFFFAOYSA-N |

The presence of two fluorine atoms at the 3- and 4-positions on the phenoxy ring introduces electron-withdrawing effects, which influence the compound’s acidity, solubility, and reactivity . The carboxyl group () at the second carbon of the propane chain enables typical carboxylic acid reactions, such as salt formation and esterification.

Synthesis and Production

Laboratory-Scale Synthesis

A plausible synthetic route involves the nucleophilic substitution of 3,4-difluorophenol with 2-bromopropanoic acid under basic conditions:

Typical Reaction Conditions:

-

Base: Potassium carbonate () or sodium hydride ().

-

Solvent: Dimethylformamide (DMF) or acetone.

-

Temperature: 60–80°C for 12–24 hours.

-

Yield: Estimated 50–70% after purification via recrystallization or chromatography .

Industrial Manufacturing

Industrial production likely employs continuous flow reactors to optimize reaction efficiency and purity. American Elements, a key supplier, offers custom synthesis of this compound in high-purity grades (99%–99.999%), catering to research and specialty chemical markets .

Reactivity and Functionalization

Carboxylic Acid Reactions

The carboxyl group undergoes characteristic reactions:

-

Esterification: Reaction with alcohols in the presence of acid catalysts yields esters.

-

Salt Formation: Neutralization with bases like sodium hydroxide produces water-soluble salts.

Electrophilic Aromatic Substitution

The electron-deficient phenoxy ring may undergo limited electrophilic substitution (e.g., nitration or sulfonation) under forcing conditions, though fluorine’s strong electron-withdrawing effect typically suppresses such reactivity.

Fluorine-Specific Reactivity

The 3,4-difluoro substitution pattern influences regioselectivity in reactions:

-

Nucleophilic Aromatic Substitution: Fluorine at the 4-position is more susceptible to displacement by strong nucleophiles (e.g., hydroxide or amines) due to resonance stabilization of the transition state.

-

Oxidative Stability: The compound resists oxidation under mild conditions, making it suitable for applications requiring long-term storage.

| Isomer | Expected Bioactivity |

|---|---|

| 2-(3,4-Difluorophenoxy) | Moderate anti-inflammatory |

| 2-(2,5-Difluorophenoxy) | Higher antimicrobial potency |

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, where fluorine atoms improve metabolic stability and bioavailability.

Agrochemical Development

Fluorinated phenoxy acids are explored as herbicides, leveraging their ability to disrupt plant growth pathways.

Materials Science

Incorporation into polymers or coatings could enhance material properties such as UV resistance and chemical inertness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume